molecular formula C20H19FN4O2S B4508974 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide

Cat. No.: B4508974
M. Wt: 398.5 g/mol
InChI Key: RYGZPLGUOLJZGX-UHFFFAOYSA-N
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Description

“2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide” is a complex organic compound that features a pyridazinone core, a fluorophenyl group, and a cycloheptathiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The cycloheptathiazole moiety can be synthesized separately and then coupled with the pyridazinone intermediate under specific reaction conditions, such as using a base and a suitable solvent.

Industrial Production Methods

Industrial production of such compounds often requires optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridazinone core.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the fluorophenyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The presence of the fluorophenyl group often enhances the compound’s binding affinity and selectivity towards biological targets.

Medicine

In medicinal chemistry, such compounds are explored for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral activities, depending on their interaction with specific molecular targets.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyridazinone core can interact with active sites through hydrogen bonding or hydrophobic interactions. The thiazole ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Lacks the cycloheptathiazole moiety.

    N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide: Lacks the pyridazinone core and fluorophenyl group.

Uniqueness

The uniqueness of “2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide” lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide is a synthetic molecule with potential therapeutic applications. Its unique structure incorporates both a pyridazine and thiazole moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C23H21FN4O2
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 1324083-71-7

The biological activity of the compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that the fluorine atom in the phenyl ring enhances metabolic stability and bioavailability, which could be crucial for its efficacy in therapeutic applications.

Antitumor Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines. For example:
    • HepG2 Cells : IC50 values indicate strong inhibition of cell proliferation.
    • Cell Cycle Arrest : Induction of G2/M phase arrest has been observed at specific concentrations.
Cell LineIC50 (μM)Mechanism of Action
HepG21.30Induction of apoptosis
MDA-MB-2310.85Cell cycle arrest in G2/M phase
A27800.95Enhanced apoptosis via mitochondrial pathway

Enzyme Inhibition

The compound may act as an inhibitor for certain histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancer cells. The presence of the fluorine atom is thought to enhance selectivity for specific HDAC isoforms.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of the compound . These derivatives were tested for their biological activity against several tumor types:

  • Study on HepG2 Cells : The compound was tested for its ability to induce apoptosis and inhibit cell growth. Flow cytometry results indicated a significant increase in apoptosis rates compared to control groups.
    "The apoptosis rate of HepG2 cells significantly elevated from 5.83% to 28.83% upon treatment with increasing concentrations of the compound" .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2S/c21-14-7-5-4-6-13(14)15-10-11-19(27)25(24-15)12-18(26)23-20-22-16-8-2-1-3-9-17(16)28-20/h4-7,10-11H,1-3,8-9,12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGZPLGUOLJZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide
Reactant of Route 4
Reactant of Route 4
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide
Reactant of Route 5
Reactant of Route 5
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide

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